molecular formula C5H9N5O B1294008 2-(4-amino-1H-pyrazol-1-yl)acetohydrazide CAS No. 1171032-42-0

2-(4-amino-1H-pyrazol-1-yl)acetohydrazide

Cat. No.: B1294008
CAS No.: 1171032-42-0
M. Wt: 155.16 g/mol
InChI Key: XTXVBFYEGOEFQN-UHFFFAOYSA-N
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Description

2-(4-amino-1H-pyrazol-1-yl)acetohydrazide is an organic compound with the molecular formula C5H9N5O. It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms.

Preparation Methods

The synthesis of 2-(4-amino-1H-pyrazol-1-yl)acetohydrazide can be achieved through several routes. One common method involves the nucleophilic substitution reaction of hydroxymethyl-4-amino-1H-pyrazole with hydrazine hydrate under controlled conditions[3][3]. The reaction typically occurs in an organic solvent such as ethanol or dimethylformamide, and the product is purified through recrystallization.

Chemical Reactions Analysis

2-(4-amino-1H-pyrazol-1-yl)acetohydrazide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dimethylformamide), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields .

Scientific Research Applications

2-(4-amino-1H-pyrazol-1-yl)acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-amino-1H-pyrazol-1-yl)acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity .

Comparison with Similar Compounds

2-(4-amino-1H-pyrazol-1-yl)acetohydrazide can be compared with other pyrazole derivatives, such as:

The uniqueness of this compound lies in its combination of the pyrazole ring with the acetohydrazide moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(4-aminopyrazol-1-yl)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N5O/c6-4-1-8-10(2-4)3-5(11)9-7/h1-2H,3,6-7H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTXVBFYEGOEFQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CC(=O)NN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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